![molecular formula C12H10Cl2NNaO4 B6609147 rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis CAS No. 2866323-30-8](/img/structure/B6609147.png)
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is a stereochemically complex organic compound. Its structural intricacies make it a fascinating subject for synthetic chemists and researchers. It is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, involves multiple steps:
Formation of the oxolane ring: : Typically achieved via the cyclization of a linear precursor under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: : Often accomplished through a nucleophilic substitution reaction.
Formation of the carbamoyl group: : Commonly done using reagents such as carbamoyl chloride or related derivatives.
Stereochemical control: : Ensuring the (2R,5S) configuration typically involves chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.
Industrial production methods can involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
化学反応の分析
Types of Reactions
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents such as lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Uses nucleophiles like amines or thiols under conditions like reflux or microwave irradiation.
Major Products
Oxidation: : Generates products like carboxylic acids or aldehydes.
Reduction: : Leads to products like amines or alcohols.
Substitution: : Forms new compounds with various functional groups replacing chlorine.
科学的研究の応用
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is valuable in multiple fields:
Chemistry: : Used as a building block in organic synthesis, especially in the construction of more complex molecules.
Biology: : Employed in studying biochemical pathways due to its interaction with specific enzymes or receptors.
Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.
Industry: : Used in the production of pharmaceuticals and fine chemicals due to its reactive functional groups.
作用機序
The mechanism by which rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, exerts its effects varies with its application. Generally, it interacts with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, it might inhibit or activate enzymes, receptors, or other proteins, thus influencing biochemical pathways and cellular responses.
類似化合物との比較
Comparing rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, with similar compounds highlights its uniqueness. Similar compounds include:
Sodium 2R,5S-5-[(3,4-dichlorophenyl)carbamoyl]oxolane-2-carboxylate: : Differs in the position of chlorine atoms on the phenyl ring.
Sodium 2R,5S-5-[(3,5-dichlorophenyl)carbamoyl]oxane-2-carboxylate: : Differs in the ring structure (oxane vs. oxolane).
Its unique stereochemistry and functional groups make this compound, especially valuable in targeted scientific and industrial applications, offering distinct reactivity and interaction profiles compared to its analogs.
Let me know if there's anything more you'd like to explore about this compound.
特性
IUPAC Name |
sodium;(2S,5R)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDQCJEZFSJNV-UXQCFNEQSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)

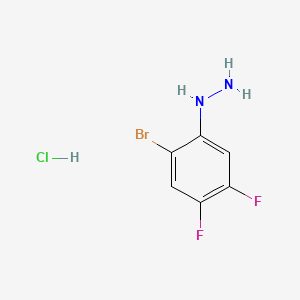
![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
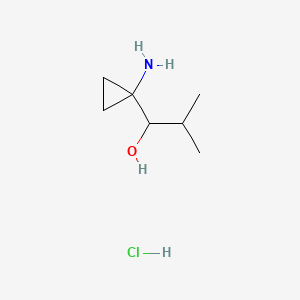
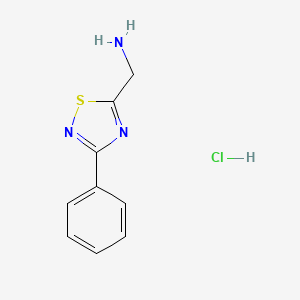
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)
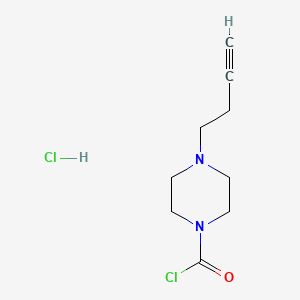
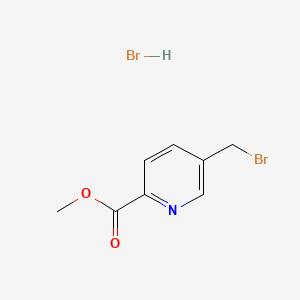
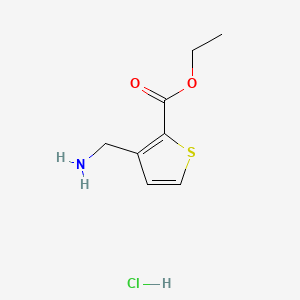
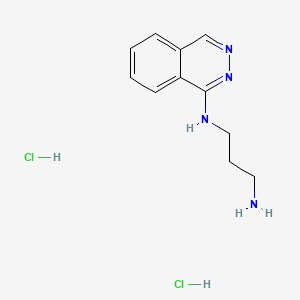
![(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid](/img/structure/B6609165.png)
